methyl 4-(4-hydroxy-3-iodo-5-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Overview
Description
Methyl 4-(4-hydroxy-3-iodo-5-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a useful research compound. Its molecular formula is C14H15IN2O5 and its molecular weight is 418.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 418.00257 g/mol and the complexity rating of the compound is 496. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Liquid Crystal Properties
Pyrimidine derivatives have been synthesized and examined for their liquid crystal properties, suggesting potential applications in material science and display technologies. Specifically, compounds with certain substituents show nematic or smectic liquid crystal phases, indicating their utility in developing new materials for electronic displays and optical devices (Mikhaleva, 2003).
Antiviral Activity
Some pyrimidine derivatives demonstrate significant antiviral activities, particularly against retroviruses. This highlights their potential in pharmacology as lead compounds for developing new antiretroviral drugs. For example, certain 5-substituted 2,4-diaminopyrimidine derivatives have shown marked inhibition of retrovirus replication in cell culture, illustrating the potential of pyrimidine derivatives in antiviral drug development (Hocková et al., 2003).
Chemical Synthesis and Reactions
Research on pyrimidine derivatives also encompasses their chemical synthesis and reactions, offering insights into the versatility and reactivity of these compounds. For instance, studies on the synthesis of pyrimidine derivatives through various chemical reactions provide foundational knowledge for further chemical, material, or pharmacological research (Bullock et al., 1972).
Novel Compounds with Biological Activity
The synthesis of novel pyrimidine derivatives has led to the discovery of compounds with promising biological activities, including anti-inflammatory and analgesic effects. This underscores the potential of pyrimidine derivatives in developing new therapeutic agents (Abu‐Hashem et al., 2020).
Antioxidant and Radioprotective Activities
Pyrimidine derivatives have been investigated for their antioxidant and radioprotective activities, indicating their potential in mitigating oxidative stress and protecting against radiation-induced damage. Such properties suggest applications in developing protective agents against radiation exposure (Mohan et al., 2014).
Mechanism of Action
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on the specific biological target. If it’s intended for use in a chemical reaction, its mechanism would depend on the reaction conditions and other reactants .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 4-(4-hydroxy-3-iodo-5-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15IN2O5/c1-6-10(13(19)22-3)11(17-14(20)16-6)7-4-8(15)12(18)9(5-7)21-2/h4-5,11,18H,1-3H3,(H2,16,17,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRRLKAWZYGSMOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=C(C(=C2)I)O)OC)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15IN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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